Intralipid is a 20% intravenous fat emulsion commonly used in scientific research as a source of triglycerides and free fatty acids (FFAs). [] It is composed of fractionated soybean oil, fractionated egg phospholipids, and glycerol. [] Intralipid serves as a model for studying lipid metabolism, particularly in the context of lipid-induced insulin resistance, [] and its impact on various physiological processes. []
Intralipid is classified as a lipid emulsion and is produced from soybean oil, which contains a mixture of long-chain fatty acids. It is available in various concentrations, typically 10%, 20%, and 30%, depending on the clinical requirements. The formulation includes phospholipids, which act as emulsifiers to stabilize the fat droplets in the aqueous phase.
Intralipid is synthesized through a process known as emulsification, where oil is mixed with water in the presence of emulsifiers. The production involves several key steps:
The synthesis can also involve enzymatic methods, where lipases are used to catalyze the formation of structured triglycerides that enhance the nutritional profile of the emulsion .
Intralipid consists primarily of triglycerides formed by glycerol esterified with three fatty acids. The molecular structure can be represented as follows:
Intralipid undergoes various chemical reactions during metabolism:
These reactions are crucial for providing energy and maintaining lipid homeostasis within the body.
Intralipid functions primarily as an energy source when administered intravenously. Its mechanism involves:
Research indicates that Intralipid can alter pharmacokinetics when co-administered with certain drugs, enhancing their bioavailability while reducing toxicity .
The stability of Intralipid is influenced by factors such as temperature and agitation; therefore, it must be stored under controlled conditions.
Intralipid has diverse applications in both clinical and research settings:
Intralipid is a complex oil-in-water emulsion whose functional properties stem from its precisely engineered composition. The primary lipid source is refined soybean oil (44-62% linoleic acid [C18:2], 19-30% oleic acid [C18:1], 7-14% palmitic acid [C16:0], 4-11% α-linolenic acid [C18:3], and 1.4-5.5% stearic acid [C18:0]) [2] [5]. This polyunsaturated fatty acid (PUFA)-rich profile is critical for its metabolic role and fluidity. Egg phospholipids (primarily phosphatidylcholines) serve as emulsifiers, forming a monolayer at the oil-water interface with hydrophilic heads oriented outward and hydrophobic tails anchored in the triglyceride core. Their concentration (~1.2% w/v in 20% emulsions) dictates droplet interfacial tension and electrostatic repulsion [1] [3]. Glycerin (2.25% w/v) functions as an isotonicity agent, adjusting the osmotic pressure to ~300 mOsm/kg to prevent hemolysis upon intravenous infusion [2] [5].
Table 1: Core Composition of Intralipid 20%
Component | Concentration | Primary Function | Key Chemical Characteristics |
---|---|---|---|
Soybean Oil | 20% w/v | Energy source, Essential fatty acids | ~55% Linoleic acid, ~8% Palmitic acid |
Egg Phospholipids | ~1.2% w/v | Emulsifier, Stabilizer | Phosphatidylcholine-rich, amphipathic molecules |
Glycerin | 2.25% w/v | Tonicity adjuster | Trihydroxy alcohol, osmolarity contributor |
Water for Injection | Q.S. | Continuous phase | Low electrolyte content |
The emulsion’s stability and biological behavior hinge on nanoscale droplet architecture. Freshly prepared Intralipid droplets exhibit a mean diameter of 200-400 nm, measured by photon correlation spectroscopy and laser diffraction [1]. The egg phospholipid envelope creates a negatively charged surface, yielding a zeta potential of approximately -30 to -40 mV in physiologic solutions. This high negative charge prevents aggregation via electrostatic repulsion [1] [3]. Droplet structure is dynamic: Phospholipid exchange occurs with plasma lipoproteins, and lipases hydrolyze core triglycerides at the interface. Studies using fluorescent probes (e.g., Laurdan) reveal that cholesterol incorporation alters phospholipid packing and interfacial hydration, potentially destabilizing the liquid-ordered phase in lipid domains [7]. CD36 receptor-mediated endocytosis involves lipid droplet interaction with endothelial cell membranes via CD36/caveolin-1 complexes, triggering dynamin-2-dependent vesicular internalization [4].
Emulsion stability is highly sensitive to environmental conditions. Key physicochemical parameters include:
Table 2: Stability of Intralipid 20% Under Stress Conditions
Stress Test | Parameter Measured | Change Observed | Inference |
---|---|---|---|
Freeze-Thaw Cycling | Droplet Size (Laser Diffraction) | Significant increase (>50%) | Irreversible coalescence |
Autoclaving (121°C) | Mean Diameter (Photon Correlation) | <10% increase | Moderate thermal stability |
Shaking (Mechanical) | Zeta Potential | Transient reduction, partial recovery | Reversible aggregation |
Amino Acid Admixture | Zeta Potential | Reduction to -10 to -20 mV | Charge shielding by electrolytes |
Intralipid serves as the reference soybean oil-based emulsion, but structural and functional differences emerge vs. mixed-triglyceride formulations:
Table 3: Comparison of Key Physicochemical Properties Across Emulsion Types
Formulation | Primary Oils | Mean Droplet Size | Zeta Potential | Stability to Electrolytes |
---|---|---|---|---|
Intralipid 20% | Soybean LCT | 200-400 nm | -30 to -40 mV | Moderate |
Ivelip 20% | Soybean LCT | 250-350 nm | -35 to -42 mV | High |
MCT/LCT (50:50) | Coconut MCT + Soybean LCT | 180-280 nm | -25 to -35 mV | Low-Moderate |
SMOFlipid®* | Soy/MCT/Olive/Fish Oils | 220-320 nm | -40 to -50 mV | High |
Note: SMOFlipid is a representative mixed-oil emulsion; data included for context [5].
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